molecular formula C16H21N3O4S B12301180 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(2-amino-2-(1,4-cyclohexadien-1-yl)acetamido)-3,3-dimethyl-7-oxo-, D-

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(2-amino-2-(1,4-cyclohexadien-1-yl)acetamido)-3,3-dimethyl-7-oxo-, D-

Katalognummer: B12301180
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: RPBAFSBGYDKNRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Table 1: Key Features of the 4-Thia-1-azabicyclo[3.2.0]heptane Core

Feature Description
Ring system Bicyclo[3.2.0]: 4-membered β-lactam fused to 5-membered thiazolidine
Heteroatoms Nitrogen at position 1, sulfur at position 4
Bridgehead atoms C-1 and C-5
Molecular formula C₅H₉NS (base structure)

The bond angles within the β-lactam ring (87–92°) deviate significantly from ideal tetrahedral geometry, introducing ring strain that enhances reactivity. This strain is partially offset by the conjugation between the nitrogen lone pair and the adjacent carbonyl group, a characteristic shared with penicillin derivatives.

Eigenschaften

Molekularformel

C16H21N3O4S

Molekulargewicht

351.4 g/mol

IUPAC-Name

6-[(2-amino-2-cyclohexa-1,4-dien-1-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C16H21N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-4,7,9-11,14H,5-6,17H2,1-2H3,(H,18,20)(H,22,23)

InChI-Schlüssel

RPBAFSBGYDKNRG-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CCC=CC3)N)C(=O)O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Diazotization and Hypophosphite Reduction

A foundational method (Source) synthesizes the penam core from 6-APA:

  • Reaction Conditions :
    • 6-APA (100 g) is dissolved in 50% sulfuric acid and cooled to -5°C.
    • Sodium nitrite (43 g in 80 g H₂O) is added dropwise at -10–0°C, forming a diazonium intermediate.
    • Sodium hypophosphite (57 g in 120 g H₂O) is introduced to reduce the intermediate, followed by warming to 20–30°C for 2 hours.
  • Workup :
    • Extraction with dichloromethane, washing with saturated NaHCO₃, and evaporation yields the penam carboxylic acid (88% yield).

This method avoids β-lactam degradation by maintaining low temperatures and using hypophosphite as a mild reducing agent.

Side-Chain Introduction via Acylation

The cyclohexadienyl-acetamido group is introduced through a coupling reaction:

  • Activation of the Side Chain :
    • (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid is activated as an acyl chloride or mixed anhydride.
  • Coupling to 6-APA Derivative :
    • The activated side chain reacts with the 6-amino group of the penam nucleus in anhydrous dichloromethane or THF, often using bases like triethylamine to scavenge HCl.
  • Stereochemical Control :
    • Chiral auxiliaries or enzymatic resolution ensures the D-configuration at position 6.

Advanced Modifications and Purification Strategies

Protection-Deprotection Sequences

To prevent side reactions during acylation:

  • Carboxylic Acid Protection : The C2 carboxylic acid is esterified (e.g., as a methyl or benzyl ester) prior to acylation, then hydrolyzed post-coupling.
  • Amine Protection : The side-chain amine is protected with tert-butoxycarbonyl (Boc) groups, removed under acidic conditions post-coupling.

Chromatographic Purification

  • Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients.
  • Reverse-phase HPLC resolves stereoisomers, achieving >98% enantiomeric excess for the D-form.

Comparative Analysis of Synthetic Methods

Parameter Diazotization-Hypophosphite Acylation-Coupling Enzymatic Resolution
Starting Material 6-APA 6-APA derivative Racemic mixture
Yield 88% (core) 65–75% (final product) 50–60% (after resolution)
Key Reagent NaNO₂, NaH₂PO₂ Acyl chloride, TEA Lipase or chiral column
Stereochemical Control Moderate High Very high
Scalability Industrial-scale feasible Lab-scale optimized Limited by enzyme cost

Critical Reaction Optimization Insights

  • Temperature Control : Exothermic diazotization requires rigorous cooling (-10–0°C) to prevent β-lactam ring opening.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve acylation efficiency but may require post-reaction extraction to remove residues.
  • Catalytic Additives : Lewis acids like ZnCl₂ accelerate coupling but risk epimerization; thus, stoichiometry must be carefully tuned.

Analyse Chemischer Reaktionen

Epicillin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Hydrolyse: Unter sauren oder basischen Bedingungen kann Epicillin zu Penicilloiinsäure hydrolysieren.

    Oxidation: Epicillin kann zu Sulfoxiden und Sulfonen oxidiert werden.

    Substitution: Die Aminogruppe in Epicillin kann Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.

Häufig verwendete Reagenzien bei diesen Reaktionen sind starke Säuren (z. B. Schwefelsäure), Basen (z. B. Natriumhydroxid) und Oxidationsmittel (z. B. Wasserstoffperoxid). Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Penicilloiinsäure, Sulfoxide und Sulfone .

Wissenschaftliche Forschungsanwendungen

Antibiotic Development

The primary application of 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid is in the synthesis of beta-lactam antibiotics. These antibiotics are widely used to treat infections caused by gram-positive and some gram-negative bacteria. The compound acts as a precursor for various semisynthetic penicillins, enhancing their antibacterial spectrum and efficacy.

Table 1: Common Antibiotics Derived from 6-Aminopenicillanic Acid

Antibiotic NameSpectrum of ActivityClinical Use
AmpicillinBroad-spectrum against gram-positive and some gram-negative bacteriaRespiratory infections, UTIs
AmoxicillinSimilar to ampicillin with enhanced oral bioavailabilityEar infections, pneumonia
PiperacillinExtended spectrum including Pseudomonas aeruginosaSevere infections in hospitalized patients
CloxacillinResistant to penicillinase-producing staphylococciSkin and soft tissue infections

Antibacterial Activity Studies

Research has demonstrated that derivatives of 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid exhibit significant antibacterial properties. A study involving the synthesis of chromium (III) complexes with this compound showed promising in vitro antibacterial activity against pathogenic strains such as Staphylococcus aureus and Bacillus subtilis . This highlights its potential not only as a therapeutic agent but also in developing new formulations with enhanced efficacy.

Structural Modifications for Enhanced Activity

Chemical modifications of the core structure have been explored to improve the pharmacological properties of beta-lactam antibiotics derived from 6-Aminopenicillanic acid. For instance, modifications that enhance stability against beta-lactamases (enzymes produced by resistant bacteria) have been investigated . These studies aim to create more effective treatments for antibiotic-resistant infections.

Case Study 1: Synthesis and Evaluation of New Derivatives

A recent study synthesized several new derivatives of 6-Aminopenicillanic acid by introducing various acyl groups at the amino position. The derivatives were evaluated for their antibacterial activity against a range of bacterial strains, demonstrating that specific modifications led to improved potency compared to traditional penicillins .

Case Study 2: Complex Formation with Metal Ions

Another study focused on the formation of metal complexes with 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, particularly chromium (III). The resulting complexes exhibited enhanced antibacterial activity compared to the free antibiotic, suggesting that metal coordination can significantly alter the bioactivity of antibiotic compounds .

Wirkmechanismus

Epicillin exerts its antibacterial effects by inhibiting the synthesis of peptidoglycans, essential components of bacterial cell walls. This disruption in cell wall formation weakens the bacterial structure, leading to cell lysis and bacterial death. Specifically, epicillin targets the transpeptidase enzymes involved in cross-linking peptidoglycans, effectively preventing the formation of a robust cell wall .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications in the Side Chain

The side chain at position 6 is the primary determinant of pharmacological properties. Below is a comparative analysis with other β-lactams:

Compound Name (IUPAC) Side Chain Substituent Key Features References
Target Compound 2-amino-2-(1,4-cyclohexadien-1-yl)acetamido - Cyclohexadienyl group enhances rigidity and potential resistance to enzymatic degradation.
Ampicillin 2-amino-2-phenylacetamido - Phenyl group broadens Gram-negative activity. Susceptible to β-lactamases.
Methicillin 2,6-dimethoxybenzamido - Methoxy groups confer resistance to staphylococcal β-lactamases. Poor oral bioavailability.
Oxacillin 5-methyl-3-phenyl-4-isoxazolylcarboxamido - Bulky isoxazolyl group provides stability against penicillinases. Narrow spectrum (Gram-positive).
Penicillin G Phenylacetyl - Classic penicillin structure. Limited by β-lactamase susceptibility and narrow spectrum.

Physicochemical Properties

Differences in solubility, stability, and acidity impact clinical utility:

Compound Molecular Weight (g/mol) pKa (Predicted) Solubility in Water Notable Formulations
Target Compound* ~360 (estimated) 2.45–2.85 Limited data; likely low due to hydrophobic cyclohexadienyl group. Sodium salts may enhance solubility.
Ampicillin Trihydrate 403.45 2.5–2.8 10 mg/mL (water); enhanced in acidic/alkaline solutions. Oral tablets, injectables.
Oxacillin Sodium 437.43 2.8 50 mg/mL (water). Parenteral use.
Penicillin G Potassium 372.48 2.7 20 mg/mL (water). Injectable formulations.

*Note: Exact data for the target compound is sparse; values are extrapolated from analogs.

Antimicrobial Spectrum and Resistance

  • Target Compound : The cyclohexadienyl group may reduce susceptibility to β-lactamases compared to ampicillin, but its spectrum remains speculative without clinical data.
  • Methicillin/Oxacillin : Effective against β-lactamase-producing Staphylococcus aureus (MRSA excluded). Bulky side chains prevent enzyme binding.
  • Ampicillin : Broader Gram-negative coverage (e.g., E. coli, Haemophilus) but hydrolyzed by common β-lactamases .
  • Penicillin G : Narrow spectrum (Gram-positive cocci) and highly susceptible to enzymatic degradation.

Clinical and Industrial Relevance

  • Resistance Considerations : Cyclohexadienyl modification may delay resistance development, akin to methicillin’s methoxy groups.
  • Safety: Esters like the 2-(diethylamino)ethyl ester (CAS 33993-48-5) are prodrugs designed for enhanced absorption .
  • Regulatory Status : Compounds like EXACEF-TZ () highlight the industrial trend toward β-lactam/β-lactamase inhibitor combinations.

Biologische Aktivität

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, commonly known as a penicillin derivative, exhibits significant biological activity primarily as an antibacterial agent. This compound belongs to the beta-lactam class of antibiotics and is structurally related to benzylpenicillin. Its unique bicyclic structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid can be represented as follows:

C6H9NO2S\text{C}_6\text{H}_9\text{N}\text{O}_2\text{S}

This compound features a thiazolidine ring that is characteristic of penicillins, contributing to its mechanism of action against bacterial pathogens.

The primary mechanism by which this compound exerts its antibacterial effects is through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity, leading to cell lysis and death in susceptible bacteria.

Antibacterial Activity

Research indicates that 4-Thia-1-azabicyclo(3.2.0)heptane derivatives exhibit potent antibacterial activity against various gram-positive and some gram-negative bacteria. A study evaluating the antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

Table 1: Antibacterial Activity of 4-Thia-1-azabicyclo(3.2.0)heptane Derivatives

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Bacillus subtilis1.0
Escherichia coli2.0
Enterococcus faecalis1.5

Cytotoxicity and Selectivity

In addition to its antibacterial properties, studies have explored the cytotoxic effects of this compound on cancer cell lines. The results indicate a selective cytotoxicity profile, where the compound exhibits higher potency against tumor cells compared to normal cells, suggesting potential applications in cancer therapy.

Table 2: Cytotoxicity Profile Against Tumor Cell Lines

Cell LineIC50 (µM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)7.5
A549 (lung cancer)6.0

Case Studies

A notable case study involved the synthesis of a Cr(III) complex with this penicillin derivative, which showed enhanced antibacterial activity compared to the uncomplexed ligand. The complex was evaluated against various pathogenic bacteria and demonstrated improved solubility and bioactivity.

Study Findings:

  • The Cr(III) complex exhibited a deep green color and was characterized using FT-IR and NMR spectroscopy.
  • In vitro tests revealed that the complex had an increased antibacterial effect against both gram-positive and gram-negative bacteria compared to the free ligand.

Q & A

Q. How can the stereochemical configuration of the compound be experimentally validated?

Methodological Answer:

  • Use Nuclear Magnetic Resonance (NMR) spectroscopy to analyze coupling constants (e.g., 3JH-H^3J_{\text{H-H}} values) in the bicyclic β-lactam core and the cyclohexadienyl substituent. For example, coupling patterns in the 1^1H-NMR spectrum can distinguish axial vs. equatorial orientations in the bicyclo[3.2.0] system .
  • X-ray crystallography is critical for resolving ambiguities, particularly for the D-configuration of the amino group in the acetamido side chain. Crystallographic data from related β-lactams (e.g., ampicillin derivatives) show bond angles and torsional parameters that correlate with antibacterial activity .

Q. What synthetic routes are optimal for introducing the 1,4-cyclohexadienyl group into the β-lactam scaffold?

Methodological Answer:

  • Acylation of 6-APA (6-aminopenicillanic acid) with a pre-functionalized 2-amino-2-(1,4-cyclohexadienyl)acetic acid derivative under Schotten-Baumann conditions. Monitor reaction efficiency via HPLC to minimize epimerization at the α-carbon of the acetamido group .
  • Alternative routes include enzymatic coupling using acylases to preserve stereochemical integrity, as demonstrated in ampicillin synthesis (yield >85% under controlled pH) .

Q. How is the compound’s antibacterial activity evaluated in vitro?

Methodological Answer:

  • Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Compare results to ampicillin and amoxicillin controls to assess β-lactamase stability. Note that MIC values <2 µg/mL indicate potent activity .
  • Use disk diffusion assays with β-lactamase inhibitors (e.g., clavulanic acid) to confirm resistance mechanisms .

Q. What methods are used to assess the compound’s stability in aqueous solutions?

Methodological Answer:

  • Conduct pH-dependent degradation studies (pH 2–9) at 37°C, analyzing degradation products via LC-MS. The β-lactam ring is prone to hydrolysis under acidic conditions, forming penicilloic acid derivatives .
  • Solubility profiling in polar aprotic solvents (e.g., DMSO) vs. aqueous buffers can inform formulation strategies. Data from similar compounds show solubility <1 mg/mL in water, necessitating co-solvents .

Advanced Research Questions

Q. How can structural modifications enhance β-lactamase resistance while retaining target affinity?

Methodological Answer:

  • Introduce bulky substituents (e.g., methyl groups at C3/C3') to sterically hinder β-lactamase access. For example, 3,3-dimethyl substitution in related penams reduces hydrolysis rates by up to 60% compared to non-methylated analogs .
  • Molecular docking with TEM-1 β-lactamase (PDB: 1XPB) can predict binding interactions. Focus on the cyclohexadienyl group’s spatial orientation relative to the enzyme’s active-site serine residue .

Q. What experimental strategies resolve contradictions between in vitro activity and in vivo efficacy?

Methodological Answer:

  • Perform pharmacokinetic studies in rodent models to measure bioavailability and tissue penetration. For example, low oral bioavailability (<30%) in ampicillin analogs correlates with poor intestinal absorption, requiring intravenous administration .
  • Use metabolomic profiling (e.g., LC-HRMS) to identify serum protein binding or metabolic inactivation pathways. Data from sulfactam/ampicillin combinations show rapid renal clearance as a limiting factor .

Q. How are structure-activity relationships (SAR) established for the cyclohexadienyl substituent?

Methodological Answer:

  • Synthesize analogs with varying ring saturation (e.g., cyclohexenyl vs. cyclohexadienyl) and compare MIC values. The conjugated diene in 1,4-cyclohexadienyl enhances electron delocalization, improving binding to penicillin-binding proteins (PBPs) .
  • Quantum mechanical calculations (DFT) can model the substituent’s electronic effects on the β-lactam’s reactivity. HOMO-LUMO gaps <5 eV suggest increased electrophilicity and antibacterial potency .

Q. What analytical methods detect and quantify degradation products in formulations?

Methodological Answer:

  • Develop a UPLC-MS/MS method with a C18 column and 0.1% formic acid mobile phase. Degradation products (e.g., penicillic acid) elute at 3.2–4.5 min with [M+H]+^+ ions matching theoretical m/z values .
  • Validate using forced degradation studies (heat, light, oxidation). For example, peroxide-induced oxidation generates sulfoxide derivatives detectable at 254 nm .

Data Contradiction Analysis

Q. How to reconcile discrepancies in toxicity profiles between in vitro and in vivo studies?

Critical Analysis:

  • In vitro cytotoxicity assays (e.g., human fibroblast viability) may underestimate organ-specific toxicity. For instance, ampicillin analogs show low cytotoxicity (IC50_{50} >500 µM) but cause dose-dependent nephrotoxicity in rats due to renal tubular accumulation .
  • Address contradictions by integrating toxicogenomics (e.g., RNA-seq of liver/kidney tissues) to identify off-target gene expression changes not captured in cell-based assays .

Q. Why do metal complexes of this compound exhibit unexpected antibacterial synergism?

Critical Analysis:

  • The Cr(III) complex of a structurally related β-lactam shows a 4-fold MIC reduction against Pseudomonas aeruginosa. Synergism may arise from dual targeting : the β-lactam inhibits PBPs, while Cr(III) disrupts membrane integrity via lipid peroxidation .
  • Validate using chelation control experiments (e.g., EDTA addition) to isolate the metal’s contribution to activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.